molecular formula C14H18O2 B14205740 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane CAS No. 831223-24-6

3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane

Cat. No.: B14205740
CAS No.: 831223-24-6
M. Wt: 218.29 g/mol
InChI Key: NAJFTNKQAAGJQH-UHFFFAOYSA-N
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Description

3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane is an organic compound with the molecular formula C13H16O2. It is a colorless liquid with a faint, ether-like odor. This compound is used as an intermediate in the synthesis of various organic compounds and polymers. It is particularly valuable in the production of adhesives, coatings, and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane can be synthesized through the reaction of 4-ethenylphenol with ethylene oxide. The reaction is typically carried out under alkaline conditions, where 4-ethenylphenol is heated with an excess of ethylene oxide to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes the use of catalysts and precise temperature control to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane involves its ability to undergo polymerization and cross-linking reactions. These reactions are facilitated by the presence of the ethenyl group, which can form covalent bonds with other molecules. The compound’s molecular targets include various functional groups in polymers and biological molecules, allowing it to modify their properties and enhance their performance.

Comparison with Similar Compounds

    4-Ethenylphenylglycidyl ether: This compound is similar in structure but contains an epoxide group instead of an oxetane ring.

    4-Vinylphenylglycidyl ether: Another similar compound with a vinyl group and an epoxide ring.

Uniqueness: 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane is unique due to its oxetane ring, which imparts different reactivity and properties compared to similar compounds with epoxide rings. This uniqueness makes it valuable in specific applications where the oxetane ring’s properties are advantageous .

Properties

CAS No.

831223-24-6

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3-[(4-ethenylphenoxy)methyl]-3-ethyloxetane

InChI

InChI=1S/C14H18O2/c1-3-12-5-7-13(8-6-12)16-11-14(4-2)9-15-10-14/h3,5-8H,1,4,9-11H2,2H3

InChI Key

NAJFTNKQAAGJQH-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC2=CC=C(C=C2)C=C

Origin of Product

United States

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